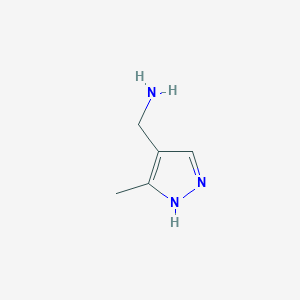

(5-methyl-1H-pyrazol-4-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-methyl-1H-pyrazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-4-5(2-6)3-7-8-4/h3H,2,6H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBTTWVBPFEPBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20362874 | |

| Record name | (5-methyl-1H-pyrazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048924-93-1, 1007538-66-0 | |

| Record name | (5-methyl-1H-pyrazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-methyl-1H-pyrazol-4-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Methyl 1h Pyrazol 4 Yl Methanamine and Its Analogues

Strategic Approaches to Pyrazole (B372694) Core Formation

The formation of the pyrazole ring is a critical first step in the synthesis of (5-methyl-1H-pyrazol-4-yl)methanamine. The Knorr pyrazole synthesis and related methods are widely employed for this purpose, offering a versatile and efficient means of constructing the desired heterocyclic core.

Condensation and Cyclization Reactions Utilizing Hydrazine (B178648) Derivatives and 1,3-Dicarbonyl Precursors

The Knorr pyrazole synthesis is a cornerstone in the preparation of pyrazole derivatives. This reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. nih.gov The mechanism proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The choice of hydrazine and dicarbonyl precursor allows for the introduction of various substituents onto the pyrazole core.

A common 1,3-dicarbonyl precursor for the synthesis of pyrazoles is ethyl acetoacetate (B1235776). Its reaction with a hydrazine derivative, such as phenylhydrazine, in a suitable solvent like glacial acetic acid under reflux conditions, leads to the formation of a pyrazolone (B3327878) intermediate. nih.gov This intermediate serves as a versatile platform for further functionalization.

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Acid or Base catalyst, Heat | Pyrazole Derivative | nih.gov |

| Phenylhydrazine | Ethyl Acetoacetate | Glacial Acetic Acid, Reflux | 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | nih.gov |

Approaches to the 5-Methyl-1H-pyrazole Framework

To specifically construct the 5-methyl-1H-pyrazole framework, a strategic selection of the 1,3-dicarbonyl precursor is essential. Acetylacetone (B45752) and its derivatives are ideal starting materials for introducing the methyl group at the 5-position of the pyrazole ring. For instance, the reaction of acetylacetone with hydrazine hydrate (B1144303) will yield 3,5-dimethylpyrazole. To obtain a 5-methyl-1H-pyrazole with a handle for further functionalization at the 4-position, a modified 1,3-dicarbonyl compound is often employed.

A key intermediate for the synthesis of this compound is a pyrazolone derivative, such as 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. This compound is readily synthesized by the condensation of ethyl acetoacetate and phenylhydrazine. nih.gov This pyrazolone can then be subjected to reactions that introduce the necessary functional group at the C4 position.

Introduction of the Methanamine Moiety at the C4 Position

With the 5-methyl-1H-pyrazole core established, the next critical step is the introduction of the methanamine group at the C4 position. This can be achieved through several synthetic pathways, most notably via nucleophilic substitution reactions or reductive amination of a carbonyl precursor.

A common strategy involves the formylation of the pyrazolone intermediate at the C4 position using the Vilsmeier-Haack reaction. nih.govresearchgate.net This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent, which acts as the formylating agent. The resulting 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a key intermediate that can be converted to the desired methanamine. researchgate.net

| Starting Material | Reagents | Product | Reference |

| 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | POCl₃, DMF | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | nih.govresearchgate.net |

Nucleophilic Substitution Reactions

One approach to introduce the aminomethyl group is through nucleophilic substitution on a suitable precursor. This typically involves the conversion of the C4-formyl group to a more reactive species, such as a halomethyl group. For example, reduction of the 4-carbaldehyde to the corresponding 4-(hydroxymethyl)pyrazole, followed by conversion to a 4-(chloromethyl) or 4-(bromomethyl)pyrazole derivative, would provide an electrophilic site for nucleophilic attack by ammonia (B1221849) or a primary amine to furnish the desired this compound.

Alternatively, direct amination of a 5-chloropyrazole derivative at the C5 position has been reported, suggesting that under certain conditions, nucleophilic aromatic substitution on the pyrazole ring is possible. encyclopedia.pub

Reductive Amination Pathways

Reductive amination of a pyrazole-4-carbaldehyde is a more direct and widely used method for the synthesis of this compound and its analogues. ineosopen.org This one-pot reaction involves the condensation of the aldehyde with an amine (such as ammonia for the primary methanamine) to form an imine intermediate, which is then reduced in situ to the corresponding amine.

Various reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. The reaction conditions are generally mild and tolerate a wide range of functional groups, making this a versatile method for generating a library of N-substituted analogues.

| Aldehyde Precursor | Amine | Reducing Agent | Product | Reference |

| Pyrazole-4-carbaldehyde | Ammonia/Amine | NaBH₄, NaBH(OAc)₃, etc. | (Pyrazol-4-yl)methanamine | ineosopen.org |

| 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde | Various amines | Sodium triacetoxyborohydride | N-substituted (1-aryl-5-ferrocenyl-1H-pyrazol-4-yl)methanamine | ineosopen.org |

Another pathway involves the reduction of a pyrazole-4-carbonitrile. The nitrile group can be introduced at the C4 position and subsequently reduced to the primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Regioselective Functionalization of the Pyrazole Nitrogen (N1) for Analogues

The synthesis of analogues of this compound often involves the regioselective functionalization of the pyrazole nitrogen at the N1 position. The pyrazole ring has two nitrogen atoms, and controlling the site of substitution is crucial for obtaining the desired isomer. The regioselectivity of N-alkylation or N-arylation is influenced by steric and electronic factors of the substituents on the pyrazole ring, as well as the reaction conditions. acs.org

For 3-substituted pyrazoles, N1-alkylation is often favored under basic conditions using reagents like potassium carbonate in DMSO. acs.org The use of sterically bulky alkylating agents can also enhance the selectivity for the less sterically hindered N1 position. Recent studies have shown that α-halomethylsilanes can act as masked methylating reagents, providing high N1-selectivity. acs.orgnih.gov

| Pyrazole Substrate | Alkylating/Arylating Agent | Conditions | Major Product | Reference |

| 3-Substituted Pyrazole | Alkyl Halide/Aryl Halide | K₂CO₃, DMSO | N1-Substituted Pyrazole | acs.org |

| Pyrazole | α-Halomethylsilane | Base, then Fluoride source | N1-Methyl Pyrazole | acs.orgnih.gov |

| Indazole | Alkyl Bromide | NaH, THF | N1-Alkyl Indazole | beilstein-journals.org |

These regioselective N-functionalization strategies allow for the synthesis of a diverse library of this compound analogues with various substituents at the N1 position, which is critical for tuning the biological and material properties of these compounds.

Alkylation Strategies (e.g., Ethylation, Isopropylation, tert-Butylation)

Alkylation of the pyrazole ring, particularly at the N1 position, is a common strategy to introduce structural diversity and modulate the physicochemical properties of the resulting analogues. Various methods have been employed to achieve ethylation, isopropylation, and tert-butylation of pyrazole cores, which can be adapted for the synthesis of analogues of this compound.

One approach involves the use of trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst. This method provides a viable alternative to traditional alkylation techniques that often necessitate strong bases or high temperatures. For instance, benzylic, phenethyl, and benzhydryl trichloroacetimidates have been shown to yield N-alkyl pyrazole products in good yields. When applied to unsymmetrical pyrazoles, this reaction can produce a mixture of two regioisomers, with steric hindrance typically controlling the major product.

Another strategy for N-alkylation involves direct synthesis from esters, assisted by tert-butoxide. This method facilitates the regioselective control of substituents at various positions on the pyrazole ring. The process involves a tert-butoxide-assisted C-C(=O) coupling reaction to form a β-ketonitrile or α,β-alkynone intermediate, which is then condensed with hydrazine to construct the pyrazole ring.

Reductive amination is also a key strategy for introducing alkyl groups onto the methanamine moiety. For example, the synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine has been achieved through a one-pot, two-step process involving the solvent-free condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde to form an intermediate imine, which is then reduced with sodium borohydride. mdpi.com

Table 1: Overview of Alkylation Strategies for Pyrazole Analogues

| Alkylation Method | Reagents/Catalysts | Key Features | Potential Analogues |

|---|---|---|---|

| Brønsted Acid Catalysis | Trichloroacetimidate electrophiles, Brønsted acid | Avoids strong bases and high temperatures; regioselectivity is sterically controlled. | N-ethyl, N-isopropyl, N-tert-butyl substituted pyrazoles. |

| tert-Butoxide-Assisted Synthesis | Esters, tert-butoxide, hydrazine | Allows for regioselective control of substituents on the pyrazole ring. | Pyrazoles with various alkyl groups at the N1 position. |

| Reductive Amination | Aldehyde/ketone, reducing agent (e.g., NaBH4) | Effective for alkylating the methanamine nitrogen. | N-alkylated this compound derivatives. mdpi.com |

Multicomponent Reaction Strategies for Pyrazole-Based Methanamines

Multicomponent reactions (MCRs) have gained prominence in the synthesis of complex molecules like pyrazole-based methanamines due to their efficiency, atom economy, and operational simplicity. These reactions allow for the construction of the pyrazole core and the introduction of various substituents in a single step from three or more starting materials.

A common MCR approach for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound (or its equivalent), a hydrazine derivative, and an aldehyde. This strategy has been successfully employed to generate a wide array of polysubstituted pyrazoles. For instance, a three-component reaction of enaminones, benzaldehyde, and hydrazine hydrochloride in water has been developed for the synthesis of 1-H-pyrazole derivatives. smolecule.com This method is noted for its straightforward procedure and environmentally friendly conditions. smolecule.com

Four-component reactions have also been utilized to create more complex pyrazole-containing structures. For example, the synthesis of pyrano[2,3-c]pyrazoles can be achieved through a four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. beilstein-journals.org These reactions often proceed through a cascade of events, including Knoevenagel condensation, Michael addition, and cyclization, to rapidly build molecular complexity.

The versatility of MCRs allows for the incorporation of diverse functional groups, which is crucial for generating libraries of analogues for structure-activity relationship studies. The choice of starting materials dictates the substitution pattern on the final pyrazole ring, enabling the synthesis of a broad range of pyrazole-based methanamines and their derivatives.

Table 2: Examples of Multicomponent Reactions for Pyrazole Synthesis

| Number of Components | Reactants | Product Type | Key Advantages |

|---|---|---|---|

| Three-component | Enaminone, aldehyde, hydrazine hydrochloride | Substituted 1-H-pyrazoles | Simple, green, and efficient protocol. smolecule.com |

| Four-component | Aldehyde, malononitrile, β-ketoester, hydrazine hydrate | Pyrano[2,3-c]pyrazoles | Rapid construction of fused heterocyclic systems. beilstein-journals.org |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazole derivatives to minimize environmental impact and enhance sustainability. These approaches focus on the use of eco-friendly solvents, recyclable catalysts, and energy-efficient reaction conditions.

One notable green strategy is the use of water as a solvent. Water is a non-toxic, inexpensive, and readily available solvent that can promote certain organic reactions. For example, the multicomponent synthesis of novel pyrazole and pyrazolo[3,4-b]pyridine derivatives has been successfully carried out in water, offering a sustainable alternative to traditional organic solvents. smolecule.com

The use of green catalysts is another important aspect of green pyrazole synthesis. Ammonium (B1175870) chloride, a mild and environmentally benign catalyst, has been employed in the Knorr pyrazole synthesis, which involves the reaction of a hydrazine with a 1,3-dicarbonyl compound. fluorochem.co.uk This approach avoids the use of harsh acidic or basic catalysts.

Microwave-assisted synthesis and grinding techniques are also being explored as energy-efficient methods. nih.gov These techniques can significantly reduce reaction times and, in some cases, eliminate the need for a solvent altogether. The synthesis of heterocyclic compounds bearing a pyrazole moiety has been achieved using these green methods, demonstrating their potential for efficient and environmentally friendly production. nih.gov

Table 3: Green Chemistry Strategies in Pyrazole Synthesis

| Green Approach | Specific Example/Method | Benefits |

|---|---|---|

| Eco-friendly Solvents | Using water as a reaction medium for multicomponent reactions. smolecule.com | Non-toxic, inexpensive, and sustainable. smolecule.com |

| Green Catalysts | Employing ammonium chloride in the Knorr pyrazole synthesis. fluorochem.co.uk | Mild, environmentally benign, and avoids harsh conditions. fluorochem.co.uk |

| Energy-Efficient Methods | Microwave-assisted synthesis and grinding techniques. nih.gov | Reduced reaction times and potential for solvent-free reactions. nih.gov |

Synthesis of Fused Pyrazole Heterocyclic Systems Incorporating Methanamine Moieties

The synthesis of fused pyrazole systems is of significant interest as it leads to the creation of rigid, three-dimensional structures with unique biological activities. 5-Aminopyrazoles are particularly valuable starting materials for the construction of these fused heterocycles. nih.gov

Pyrazolo[1,5-a]pyrimidines, for instance, can be synthesized by reacting 5-aminopyrazole derivatives with various reagents. In one example, new pyrazolo[1,5-a]pyrimidine (B1248293) products were prepared by reacting 5-aminopyrazole derivatives with 2-(arylidene)malononitrile derivatives. nih.gov Another route involves the reaction of 1H-pyrazole-4-carbaldehyde derivatives with 5-amino-1H-pyrazole-4-carbonitrile and ethyl cyanoacetate. nih.gov

The synthesis of pyrazolo[3,4-d]-pyrimidine derivatives has also been extensively studied. These compounds exhibit a wide range of biological properties. google.com Similarly, imidazo[2,1-c] mdpi.comresearchgate.netjocpr.comtriazin-6-one derivatives can be prepared from novel 2-hydrazinyl-4,4-diphenyl-1H-imidazol-5(4H)-one and hydrazonoyl halides. google.com

These synthetic strategies often involve cyclocondensation reactions where the pyrazole ring is annulated with another heterocyclic ring. The functional groups on the starting pyrazole, such as an amino or a methanamine moiety, play a crucial role in directing the cyclization and determining the final fused ring system.

Table 4: Examples of Fused Pyrazole Heterocyclic Systems

| Fused System | Key Starting Materials | Synthetic Approach |

|---|---|---|

| Pyrazolo[1,5-a]pyrimidines | 5-Aminopyrazole derivatives, 2-(arylidene)malononitriles. nih.gov | Cyclocondensation reaction. nih.gov |

| Pyrazolo[3,4-d]pyrimidines | - | Various methods reported in the literature. google.com |

| Imidazo[2,1-c] mdpi.comresearchgate.netjocpr.comtriazin-6-ones | 2-Hydrazinyl-4,4-diphenyl-1H-imidazol-5(4H)-one, hydrazonoyl halides. google.com | Cyclization reaction. google.com |

Preparation of Specific Analogues through Distinct Routes

The synthesis of specific analogues of this compound often requires tailored synthetic routes to achieve the desired substitution pattern. These routes can involve a combination of the strategies discussed above, as well as other specific reactions.

For example, the synthesis of N-alkylated analogues can be achieved through various methods. The compound N-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-ethanamine highlights a di-ethylated analogue on both the ring nitrogen and the methanamine nitrogen. matrixscientific.com The synthesis of (1-Isopropyl-1H-pyrazol-4-yl)methanamine demonstrates the introduction of an isopropyl group at the N1 position. bldpharm.com

The preparation of tert-butyl substituted analogues, such as 1-(1-(Tert-butyl)-1h-pyrazol-4-yl)-N-methylmethanamine, showcases the incorporation of a bulky alkyl group on the pyrazole nitrogen. fluorochem.co.uk The synthesis of such compounds may involve the reaction of a suitable pyrazole precursor with a tert-butylating agent.

Furthermore, the synthesis of pyrazole-4-sulfonamide derivatives represents another class of analogues. These compounds can be prepared by reacting a pyrazole sulfonyl chloride with various amines. nih.gov This allows for the introduction of a wide range of substituents on the sulfonamide nitrogen, leading to a diverse library of analogues.

The development of distinct routes for specific analogues is crucial for exploring the structure-activity relationships of pyrazole-based compounds and for optimizing their pharmacological properties.

Table 5: Specific Analogues and Their Potential Synthetic Approaches

| Analogue | Key Structural Feature | Potential Synthetic Approach |

|---|---|---|

| N-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-ethanamine matrixscientific.com | Ethylation on both N1 and methanamine nitrogen | Sequential N-alkylation of the pyrazole ring and the methanamine. |

| (1-Isopropyl-1H-pyrazol-4-yl)methanamine bldpharm.com | Isopropylation at the N1 position | Alkylation of the pyrazole with an isopropyl halide or equivalent. |

| 1-(1-(Tert-butyl)-1h-pyrazol-4-yl)-N-methylmethanamine fluorochem.co.uk | Tert-butylation at N1 and methylation of the methanamine | Stepwise alkylation of the pyrazole core and the side chain amine. |

| Pyrazole-4-sulfonamides nih.gov | Sulfonamide group at the 4-position | Reaction of pyrazole-4-sulfonyl chloride with various amines. nih.gov |

Structural Characterization and Spectroscopic Analysis of 5 Methyl 1h Pyrazol 4 Yl Methanamine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including pyrazole (B372694) derivatives. nih.govrsc.org By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise connectivity and environment of atoms within the molecule can be determined. nih.govmdpi.comnih.gov

In the ¹H NMR spectrum of pyrazole derivatives, the protons on the pyrazole ring, the methyl group, and the methanamine moiety exhibit characteristic chemical shifts. For instance, the CH₂ protons of the aminomethyl group typically appear as a singlet in the range of 5.34–5.55 ppm. nih.gov The methyl protons (CH₃) also give a distinct singlet. The pyrazole ring protons' chemical shifts are influenced by the substituents on the ring. nih.gov

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing long-range correlations between protons and carbons, which helps to piece together the molecular framework, especially for complex derivatives. nih.gov Careful analysis of HMBC spectra can help elucidate the configuration of derivatives. nih.gov

Table 1: Representative NMR Chemical Shifts for Pyrazole Derivatives

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrazole-CH | Varies based on substitution | Varies based on substitution |

| -CH₃ | ~2.43 | ~13.8 |

| -CH₂-NH₂ | 5.34 - 5.60 | 59.3 - 66.4 |

| Pyrazole C=N | - | ~148.8 |

| Pyrazole C-Cl | - | ~114.4 |

Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent used. nih.govmdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. nih.govrsc.org For (5-methyl-1H-pyrazol-4-yl)methanamine derivatives, high-resolution mass spectrometry (HRMS) with techniques like electrospray ionization (ESI) can provide highly accurate mass measurements, allowing for the determination of the elemental composition. rsc.org

The fragmentation of pyrazole derivatives under mass spectrometric conditions often follows predictable pathways. Common fragmentation patterns include the loss of small neutral molecules such as N₂, HCN, or radicals from the pyrazole ring. researchgate.netresearchgate.net The substituents on the pyrazole ring significantly influence the fragmentation pathways. The analysis of these fragment ions provides valuable clues about the structure of the original molecule. researchgate.net For example, the fragmentation of methyl-1-nitropyrazoles often involves the initial loss of the nitro group. researchgate.net

Table 2: Common Fragment Ions in the Mass Spectra of Pyrazole Derivatives

| m/z Value | Possible Fragment Identity |

|---|---|

| [M-28]⁺ | Loss of N₂ |

| [M-27]⁺ | Loss of HCN |

| [M-15]⁺ | Loss of a methyl radical (CH₃) |

Note: 'M' represents the molecular ion. The observed fragments depend on the specific structure and ionization method. researchgate.netresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in a molecule. numberanalytics.comresearchgate.net

IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. For this compound derivatives, key IR absorption bands include N-H stretching vibrations for the amine and the pyrazole ring, C-H stretching for the methyl and methylene (B1212753) groups, and C=N and C=C stretching vibrations from the pyrazole ring. nih.govresearchgate.net

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrazole ring is a chromophore that absorbs UV radiation. The absorption maxima (λ_max) in the UV-Vis spectrum are characteristic of the pyrazole system and can be influenced by the substituents attached to the ring. researchgate.netmdpi.com The UV absorption spectra of pyrazole itself shows a strong absorption band around 203-206 nm, which is attributed to a π → π* transition. researchgate.netnih.gov

Table 3: Characteristic Spectroscopic Data for Pyrazole Derivatives

| Spectroscopic Technique | Functional Group | Characteristic Absorption |

|---|---|---|

| IR Spectroscopy | N-H (amine/pyrazole) | ~3100-3500 cm⁻¹ (stretching) |

| IR Spectroscopy | C-H (alkyl) | ~2850-3000 cm⁻¹ (stretching) |

| IR Spectroscopy | C=N (pyrazole) | ~1500-1650 cm⁻¹ (stretching) |

| UV-Vis Spectroscopy | Pyrazole Ring (π → π*) | ~200-240 nm |

Note: The exact positions of the absorption bands can be affected by the molecular environment and substitution. nih.govresearchgate.netnih.gov

X-Ray Crystallography for Solid-State Structure Determination

The crystal structure analysis also reveals information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. nih.gov For example, in the solid state, 1H-unsubstituted pyrazole derivatives often form hydrogen-bonded networks. nih.gov

Table 4: Illustrative Crystallographic Data for a Pyrazole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.5408 |

| b (Å) | 9.5827 |

| c (Å) | 11.580 |

| β (°) | 105.838 |

| Volume (ų) | 1018.5 |

Data for Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate as a representative example. mdpi.com

Advanced Spectroscopic Techniques for Conformational Analysis

The conformational flexibility of the side chains in this compound derivatives can be investigated using advanced spectroscopic techniques and computational methods. bohrium.com Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy in NMR can provide information about the spatial proximity of protons, which helps in determining the preferred conformation in solution.

Computational chemistry, often used in conjunction with experimental data, plays a significant role in conformational analysis. bohrium.com Theoretical calculations can predict the relative stabilities of different conformers in the gaseous state, providing insights that complement experimental findings from solid-state or solution-phase studies. bohrium.com

Predicted Collision Cross Section (CCS) Analysis

Ion mobility-mass spectrometry (IM-MS) is an emerging technique that separates ions based on their size, shape, and charge in the gas phase. nih.gov The collision cross section (CCS) is a key parameter derived from IM-MS, representing the effective area of the ion as it tumbles and collides with a neutral buffer gas. nih.gov CCS values are highly characteristic of a molecule and can aid in its identification, especially when distinguishing between isomers. nih.gov

While experimental CCS databases are growing, they are still limited. nih.govccsbase.net Therefore, computational methods and machine learning algorithms have been developed to predict CCS values based on the chemical structure. nih.govjaspershenlab.commdpi.com These prediction models use molecular descriptors to estimate the CCS value with a high degree of accuracy, often with a median relative error of less than 5%. nih.govjaspershenlab.com For novel this compound derivatives, predicted CCS values can serve as an additional parameter to increase confidence in their identification in complex mixtures. jaspershenlab.com

Table 5: Predicted CCS Values for a Representative Small Molecule

| Adduct | Predicted CCS (Ų) | Prediction Method |

|---|---|---|

| [M+H]⁺ | ~120 - 160 | Machine Learning (e.g., SVR) |

| [M+Na]⁺ | ~125 - 165 | Machine Learning (e.g., SVR) |

Note: These are generalized predicted ranges for a molecule of similar size and functionality. Actual values would need to be predicted for the specific derivative. nih.govjaspershenlab.com

Computational Chemistry and Molecular Modeling of 5 Methyl 1h Pyrazol 4 Yl Methanamine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (5-methyl-1H-pyrazol-4-yl)methanamine at an electronic level. Density Functional Theory (DFT) is a widely employed method for investigating the electronic structure and stability of pyrazole (B372694) derivatives. eurjchem.comresearchgate.nettandfonline.comnih.gov By using functionals such as B3LYP with a basis set like 6-311+G(d,p), a detailed analysis of the molecule's properties can be achieved. eurjchem.comtandfonline.comnih.gov

A primary step in these calculations is geometry optimization, which determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy conformation. nih.gov From this optimized structure, several key electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated. researchgate.net These maps visualize the charge distribution across the molecule, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. For this compound, the MEP would likely show a negative potential around the nitrogen atoms of the pyrazole ring and the lone pair of the primary amine, indicating these are sites prone to electrophilic attack. Conversely, the hydrogen atoms of the amine and the methyl group would exhibit positive potential. This information is invaluable for predicting how the molecule will interact with biological targets or other reactants.

Molecular Dynamics Simulations for Conformational Sampling

While quantum calculations provide a static picture of the molecule's lowest energy state, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior and conformational flexibility over time. youtube.comnih.gov MD simulations model the physical movements of atoms and molecules, providing a view of the system's dynamic evolution. youtube.com For a flexible molecule like this compound, which has rotatable bonds in its methanamine side chain, MD simulations are crucial for exploring its accessible conformations in a given environment, such as in aqueous solution. researchgate.netnih.govnih.gov

A typical MD simulation involves placing the molecule in a simulation box, often filled with explicit solvent molecules (e.g., water), and solving Newton's equations of motion for the system. nih.gov The simulation trajectory, a record of atomic positions over time, allows for a thorough conformational analysis. This sampling can identify the most populated conformational states, the energy barriers between them, and how the molecule's shape fluctuates. Understanding the conformational landscape is vital, as the specific 3D shape a molecule adopts is often critical for its biological activity and ability to bind to a target protein. nih.gov

In Silico Prediction of Molecular Descriptors (e.g., TPSA, LogP, Hydrogen Bonding Properties)

In silico tools are routinely used to predict molecular descriptors that are crucial for assessing a compound's drug-likeness and pharmacokinetic profile. These descriptors for this compound can be calculated from its 2D structure. Key properties include the Topological Polar Surface Area (TPSA), the logarithm of the octanol-water partition coefficient (LogP), and hydrogen bonding capabilities.

TPSA is a measure of the surface area of a molecule that arises from polar atoms (typically oxygen and nitrogen), which is a good predictor of a drug's ability to permeate cell membranes. LogP is a measure of a molecule's lipophilicity, which influences its absorption, distribution, and metabolism. The number of hydrogen bond donors and acceptors is also critical for molecular recognition and binding to biological targets. These properties are often evaluated in the context of guidelines like Lipinski's Rule of Five, which helps to assess the oral bioavailability of a potential drug candidate.

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 111.15 g/mol | Well within Lipinski's rule limit (<500) |

| LogP (Consensus) | -0.05 | Indicates good hydrophilicity; within Lipinski's rule limit (<5) |

| Topological Polar Surface Area (TPSA) | 54.11 Ų | Suggests good cell membrane permeability |

| Hydrogen Bond Donors | 2 | Within Lipinski's rule limit (≤5) |

| Hydrogen Bond Acceptors | 3 | Within Lipinski's rule limit (≤10) |

| Number of Rotatable Bonds | 2 | Indicates low conformational flexibility, favorable for binding |

| Lipinski's Rule of Five Violations | 0 | Predicted to have good oral bioavailability |

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including the synthesis of this compound. A plausible synthetic route could involve the reduction of a corresponding nitrile (5-methyl-1H-pyrazole-4-carbonitrile) or the reductive amination of an aldehyde (5-methyl-1H-pyrazole-4-carbaldehyde).

Theoretical studies, typically using DFT, can model the entire reaction pathway. nih.gov This involves calculating the potential energy surface for the reaction, identifying the structures and energies of reactants, products, intermediates, and, most importantly, the transition states. The transition state represents the highest energy point along the reaction coordinate, and its energy determines the activation energy and thus the reaction rate.

For instance, in the synthesis of pyrazoles from β-ketonitriles and hydrazines, the mechanism involves a nucleophilic attack followed by cyclization. beilstein-journals.org By modeling these steps, researchers can confirm the proposed mechanism, explore alternative pathways, and understand the role of catalysts or reaction conditions. This theoretical insight can be invaluable for optimizing synthetic procedures to improve yield and reduce byproducts.

Ligand-Based Drug Design Principles Applied to Pyrazolylmethanamine Scaffolds

In the absence of a known 3D structure for a biological target, ligand-based drug design (LBDD) becomes an essential strategy. nih.govmdpi.comnumberanalytics.com This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. nih.gov For the pyrazolylmethanamine scaffold, LBDD techniques like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling can be applied to a series of known active analogues to guide the design of new, more potent compounds. nih.govresearchgate.nettandfonline.comnih.gov

3D-QSAR: This method correlates the 3D properties (e.g., steric and electrostatic fields) of a set of molecules with their biological activities. tandfonline.comscispace.comnih.gov By aligning a series of pyrazolylmethanamine analogues, a 3D-QSAR model can be built to predict the activity of novel, unsynthesized compounds. The resulting contour maps highlight regions where, for example, bulky groups or electronegative atoms would increase or decrease activity. tandfonline.comnih.gov

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. nih.govnih.govscispace.com By analyzing a set of active pyrazolylmethanamine derivatives, a common pharmacophore hypothesis can be generated. nih.gov This model serves as a 3D query to screen large virtual libraries for new molecules that match the pharmacophore and are therefore likely to be active. mdpi.comnih.gov

Molecular Docking Simulations for Investigating Binding Interactions with Theoretical Macromolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.comnih.govijpbs.comresearchgate.net This method is instrumental in structure-based drug design for understanding potential mechanisms of action. For this compound, docking simulations can be performed against the active sites of various theoretical macromolecular targets to predict its binding mode and affinity. nih.govijpbs.com

The pyrazole scaffold is a common feature in inhibitors of enzymes like kinases and cyclooxygenases (COX). mdpi.comresearchgate.netresearchgate.net In a docking simulation, the 3D structure of the ligand is placed into the binding pocket of the target protein, and a scoring function is used to estimate the binding affinity, often expressed as a negative value in kcal/mol, where a more negative score indicates stronger binding. nih.gov The analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds between the amine or pyrazole nitrogens and amino acid residues, or hydrophobic interactions involving the methyl group. nih.govresearchgate.net These studies can rationalize the activity of known compounds and guide the design of analogues with improved binding.

| Pyrazole Derivative Class | Protein Target | Key Interactions Observed | Reference |

|---|---|---|---|

| Diarylpyrazole-benzenesulfonamides | Carbonic Anhydrase II | Hydrogen bonds with active site residues via sulfonamide group. | nih.gov |

| Thiadiazole-pyrazole hybrids | VEGFR-2, Aurora A, CDK2 | Hydrogen bonds within the kinase binding pocket. | nih.govresearchgate.net |

| Pyrazole-carboxamides | Carbonic Anhydrase I & II | Stable interactions within the active site confirmed by MD simulations. | nih.gov |

| 4,5-dihydro-1H-pyrazole acetates | Cyclooxygenase-2 (COX-2) | Interactions with key residues in the COX-2 active site. | researchgate.net |

| General Pyrazole Derivatives | COVID-19 Main Protease (Mpro) | Promising bonding with the active site of the viral protease. | semanticscholar.org |

ADMETox Prediction for Analogues (focused on theoretical ADME properties)

Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates in the early stages of discovery is critical to avoid late-stage failures. nih.govnih.govresearchgate.net In silico models provide a rapid and cost-effective way to estimate these properties for compounds like this compound and its analogues. semanticscholar.orgnih.govresearchgate.net These predictions help prioritize compounds with favorable pharmacokinetic profiles for further development.

Key ADME parameters that can be computationally predicted include gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes (which are key for metabolism), and potential for toxicity. nih.govresearchgate.net For example, high predicted GI absorption and the absence of BBB penetration might be desirable for a peripherally acting drug. Predictions of whether a compound is a substrate or inhibitor of major CYP isozymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) are crucial for anticipating potential drug-drug interactions.

| Parameter | Prediction | Interpretation |

|---|---|---|

| GI Absorption | High | Likely to be well-absorbed from the gut. |

| BBB Permeant | No | Unlikely to cross the blood-brain barrier, suggesting low potential for CNS effects. |

| P-glycoprotein Substrate | No | Not likely to be subject to efflux by P-glycoprotein. |

| CYP1A2 Inhibitor | No | Low risk of interactions with drugs metabolized by CYP1A2. |

| CYP2C9 Inhibitor | No | Low risk of interactions with drugs metabolized by CYP2C9. |

| CYP2C19 Inhibitor | No | Low risk of interactions with drugs metabolized by CYP2C19. |

| CYP2D6 Inhibitor | No | Low risk of interactions with drugs metabolized by CYP2D6. |

| CYP3A4 Inhibitor | No | Low risk of interactions with drugs metabolized by CYP3A4. |

| AMES Toxicity | No | Predicted to be non-mutagenic. |

Chemical Reactivity and Transformation Studies of 5 Methyl 1h Pyrazol 4 Yl Methanamine

Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is an electron-rich aromatic system, rendering it susceptible to electrophilic substitution reactions. Theoretical and experimental studies have consistently shown that these reactions preferentially occur at the C4 position of the pyrazole nucleus. ekb.egscispace.comresearchgate.netwikipedia.org This regioselectivity is attributed to the electronic distribution within the ring, where the C4 position is the most electron-rich and the resulting cationic intermediate is most stable. wikipedia.org

A notable example of electrophilic substitution on pyrazole derivatives is the Vilsmeier-Haack reaction, which is a mild and efficient method for the formylation of electron-rich aromatic compounds. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction typically employs a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.org While specific studies on (5-methyl-1H-pyrazol-4-yl)methanamine are not extensively documented, the formylation of analogous 1,3-disubstituted pyrazoles proceeds in good yields to afford the corresponding 4-formylpyrazoles. researchgate.net The reaction of 5-chloro-1,3-disubstituted-1H-pyrazoles with the Vilsmeier reagent at elevated temperatures (120 °C) has been shown to produce 5-chloro-1H-pyrazole-4-carbaldehydes in good yields. rsc.org It is important to note that N-unsubstituted pyrazoles can be less reactive under these conditions. researchgate.net

Halogenation of pyrazoles, another key electrophilic substitution, also predominantly occurs at the C4 position. beilstein-archives.orgbeilstein-archives.orgresearchgate.net Reagents such as N-halosuccinimides (NCS, NBS, NIS) are effective for this transformation, often providing 4-halopyrazoles in excellent yields under mild conditions. beilstein-archives.orgbeilstein-archives.org The reaction of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides in DMSO at room temperature provides a metal-free route to 4-halogenated pyrazole derivatives with moderate to excellent yields. beilstein-archives.org

| Electrophilic Substitution Reaction | Reagent(s) | Typical Position of Substitution | Reference(s) |

| Vilsmeier-Haack Formylation | POCl₃, DMF | C4 | wikipedia.orgresearchgate.netrsc.org |

| Halogenation | N-Halosuccinimides (NCS, NBS, NIS) | C4 | beilstein-archives.orgbeilstein-archives.orgresearchgate.net |

| Nitration | HNO₃/H₂SO₄ | C4 | mdpi.com |

Nucleophilic Reactivity of the Aminomethyl Group

The primary amine of the aminomethyl group in this compound is a key site of nucleophilic reactivity. This group can readily participate in reactions with a variety of electrophiles.

The aminomethyl group also readily reacts with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. ekb.egresearchgate.netnih.gov This condensation reaction is typically acid-catalyzed and is a reversible process. libretexts.org The formation of pyrazole-based Schiff bases is a well-established synthetic route, often proceeding in good to high yields. ekb.egresearchgate.net

Oxidation Pathways and Products of Pyrazolylmethanamine Derivatives

The pyrazole ring is generally resistant to oxidation, but the substituents on the ring, particularly the aminomethyl group, can be susceptible to oxidative transformations. libretexts.org

The oxidation of pyrazole derivatives can be achieved using various oxidizing agents. For example, the oxidation of a methylaminopyrazole formamidine (B1211174) derivative by potassium permanganate (B83412) (KMnO₄) in a neutral medium has been studied kinetically. nih.gov The reaction proceeds through the formation of an intermediate complex, which then decomposes to yield the final oxidation products, including the corresponding methylaminopyrazole. nih.gov The oxidation of primary amines can lead to a variety of products depending on the reaction conditions and the oxidizing agent used. With strong oxidants like KMnO₄, exhaustive oxidation can lead to the formation of carboxylic acids. libretexts.orgmasterorganicchemistry.com In the context of this compound, this could potentially lead to the formation of the corresponding carboxylic acid at the 4-position, although specific studies are lacking.

Furthermore, oxidative dehydrogenative coupling of 1H-pyrazol-5-amines has been shown to produce azo compounds. organic-chemistry.org While this reaction involves an amino group directly on the pyrazole ring, it highlights the potential for N-N bond formation under oxidative conditions.

Reduction Reactions of Modified Pyrazolylmethanamine Systems

While the pyrazole ring is generally stable to reduction, modifications to the substituents can introduce functionalities that are susceptible to reduction. For instance, if the aminomethyl group is derivatized to form an imine (Schiff base), this C=N double bond can be readily reduced to the corresponding secondary amine. This two-step process of imine formation followed by reduction is known as reductive amination and is a powerful tool for the synthesis of more complex amines. masterorganicchemistry.com

Catalytic hydrogenation is a common method for the reduction of imines. A patent describes a catalytic process for preparing pyrazoles that involves the cyclization of hydrazone-substituted α,β-unsaturated carbonyl compounds by reacting them with hydrogen in the presence of a hydrogenation catalyst. chemrxiv.org While this process is for the formation of the pyrazole ring itself, the conditions used for catalytic hydrogenation could potentially be adapted for the reduction of a C=N bond in a pre-formed pyrazole derivative.

Derivatization of the Primary Amine Moiety (e.g., Acylation, Imine Formation)

The primary amine of this compound is a versatile handle for a wide range of derivatization reactions, with acylation and imine formation being two of the most common and synthetically useful transformations.

Acylation: The aminomethyl group can be readily acylated with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. researchgate.net This reaction provides a straightforward method for introducing a variety of functional groups onto the molecule.

Imine Formation: As previously mentioned in section 5.2, the reaction of the primary amine with aldehydes or ketones leads to the formation of imines or Schiff bases. ekb.egresearchgate.netnih.govlibretexts.org This condensation reaction is a fundamental transformation in organic chemistry and is widely used to synthesize a diverse array of compounds. The synthesis of pyrazole-based Schiff bases is well-documented, often proceeding with good to high yields upon refluxing the pyrazole derivative with the appropriate aldehyde or ketone in the presence of an acid catalyst. ekb.egresearchgate.net

| Derivatization Reaction | Reagent(s) | Product Type | Reference(s) |

| Acylation | Acid chlorides, Anhydrides | Amide | researchgate.net |

| Imine Formation (Schiff Base) | Aldehydes, Ketones | Imine | ekb.egresearchgate.netnih.govlibretexts.org |

Exploration of Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides crucial insights into the reactivity and mechanism of chemical transformations. While specific kinetic and thermodynamic data for the reactions of this compound are limited, studies on related pyrazole systems offer valuable information.

Kinetic studies on the Vilsmeier-Haack reaction of thiophene (B33073) derivatives have shown that the reaction can follow different kinetic orders depending on the reactivity of the substrate. rsc.org For highly reactive substrates, the reaction can be second-order, while for less reactive substrates, it can be third-order. rsc.org This suggests that the electronic nature of the pyrazole ring in this compound would influence the kinetics of its formylation.

Computational studies, particularly using Density Functional Theory (DFT), have become powerful tools for investigating the reactivity and thermodynamics of pyrazole derivatives. nih.govnih.govresearchgate.net These studies can provide valuable information on activation energies, reaction enthalpies, and the stability of intermediates and transition states. wuxiapptec.comresearchgate.net For instance, DFT calculations have been used to estimate the activation energies for the N-alkylation of pyrazole, providing insights into the regioselectivity of the reaction. wuxiapptec.com Thermodynamic data, such as the standard molar enthalpies of vaporization and formation, have been experimentally and computationally determined for various alkyl-pyrazoles, providing a benchmark for thermochemical calculations. researchgate.net

| Reaction Type | Kinetic/Thermodynamic Aspect Studied | Method | Reference(s) |

| Vilsmeier-Haack Reaction | Reaction order | Kinetic studies | rsc.org |

| N-Alkylation | Activation energy, Regioselectivity | DFT calculations | wuxiapptec.com |

| Various Pyrazole Derivatives | Enthalpies of vaporization and formation | Experimental and DFT | researchgate.net |

Structure Activity Relationship Sar Studies and Scaffold Modification in Pyrazolylmethanamines from a Chemical Synthesis/design Perspective

Systematic Substitution Effects on Synthetic Outcomes and Reactivity

Systematic studies have shown that the choice of starting materials and reaction conditions is crucial. For instance, the synthesis of N-substituted pyrazoles can be achieved through the alkylation of the pyrazole (B372694) core. The regioselectivity of this reaction is often dependent on the reaction conditions. Under basic conditions, methylation of polyfluoroalkylpyrazoles tends to favor the formation of 3-RF-pyrazoles, whereas using dimethyl sulfate (B86663) without a base can lead to the preferential formation of 5-RF-pyrazoles. doi.org

The reactivity of the aminomethyl group at the C4 position is also subject to the electronic environment of the pyrazole ring. Electron-withdrawing groups on the ring can decrease the nucleophilicity of the amine, potentially affecting its reactivity in subsequent derivatization reactions. Conversely, electron-donating groups can enhance its reactivity.

A study on pyrazole derivatives for plant science applications involved the synthesis of twenty-seven analogues by reacting N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine with various sulfonyl chlorides. nih.gov This highlights a common synthetic route for derivatizing the aminomethyl group. The yields and purity of the final products in such reactions can be influenced by the steric and electronic properties of the substituents on both the pyrazole and the sulfonyl chloride. For example, bulky substituents may hinder the reaction, leading to lower yields.

| Substituent Position | Type of Substituent | Effect on Synthesis/Reactivity |

| N1 | Alkyl, Aryl | Influences regioselectivity of further substitutions. Can alter the nucleophilicity of the ring nitrogens. |

| C3 | Electron-donating/-withdrawing | Affects the overall electron density of the ring, influencing the reactivity of other positions. |

| C5 | Methyl (in the parent) | Provides a certain level of steric hindrance and electronic contribution, affecting reactivity at adjacent positions. |

| Aminomethyl (C4) | Primary amine | The primary site for derivatization; its nucleophilicity is modulated by ring substituents. |

Impact of N1, C3, C5, and Aminomethyl Group Substituents on Molecular Interactions (theoretical/mechanistic)

Theoretical and computational studies, such as Density Functional Theory (DFT) and molecular docking, provide valuable insights into how substituents at various positions of the pyrazolylmethanamine scaffold influence molecular interactions at a mechanistic level. eurasianjournals.comnih.gov These studies help in understanding the electronic properties, steric effects, and potential binding modes of the molecules.

C3 and C5-Substituents: Substituents at the C3 and C5 positions have a pronounced effect on the electronic nature of the pyrazole ring. Electron-withdrawing groups (EWGs) at these positions can decrease the electron density of the ring, making the N-H proton more acidic and influencing intermolecular interactions like hydrogen bonding. nih.gov Conversely, electron-donating groups (EDGs) increase the electron density, which can enhance the basicity of the pyridine-like nitrogen atom. Computational studies on substituted pyrazoles have shown that the positioning of substituents is crucial in determining the molecule's chemical behavior, including its electrophilic and nucleophilic nature. nih.gov

Aminomethyl Group Substituents: Derivatization of the aminomethyl group introduces new functional groups that can participate in a variety of molecular interactions. For example, converting the primary amine to a secondary or tertiary amine, or to an amide or sulfonamide, drastically alters its hydrogen bonding capabilities and steric profile. Molecular docking studies on pyrazoline derivatives have demonstrated that specific substitutions can lead to favorable interactions, such as hydrogen bonding and pi-alkyl interactions, with target proteins. nih.gov

A theoretical study on substituted pyrazoline derivatives highlighted the importance of substituent positioning on the compound's chemical behavior. nih.gov The study revealed that the electron-donating or accepting power of the molecule can be tuned by the nature and position of the substituents, which in turn affects their potential for molecular interactions.

Molecular Hybridization Strategies with Other Heterocyclic Systems (e.g., Oxadiazole, Triazole, Thiazolidine)

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a widely used approach to create novel chemical entities with modified properties. The (5-methyl-1H-pyrazol-4-yl)methanamine scaffold has been successfully hybridized with other heterocyclic systems like oxadiazoles, triazoles, and thiazolidinones.

Oxadiazole Hybrids: Pyrazole-oxadiazole hybrids are of significant interest. Synthetic routes to these hybrids often involve the cyclization of pyrazole-containing hydrazides. For instance, 1,3,4-oxadiazole (B1194373) derivatives can be synthesized from the reaction of acid hydrazides with various reagents, followed by cyclization. ijper.org The pyrazole moiety can be incorporated into the acid hydrazide precursor, leading to the formation of a pyrazolyl-oxadiazole hybrid.

Triazole Hybrids: The synthesis of pyrazole-triazole hybrids is another common strategy. These can be prepared through various methods, including the reaction of 2-bromoketones with pyrazole-1-carbothioamides. nih.gov A one-pot, three-step protocol has been reported for the synthesis of polysubstituted 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazoles, which involves a sequential Sonogashira cross-coupling, desilylation, and a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. researchgate.net

Thiazolidine Hybrids: Thiazolidinone rings can be appended to the pyrazole scaffold to create hybrid molecules. The synthesis of pyrazoline-thiazolidinone hybrids has been reported, with some showing interesting biological activities. researchgate.net A common synthetic approach involves the reaction of pyrazoline derivatives with reagents that lead to the formation of the thiazolidinone ring. nih.gov For example, 4-thiazolidinone (B1220212) derivatives can be synthesized by the reaction of 2-aminopyrimidine (B69317) derivatives with substituted aromatic aldehydes and mercaptoacetic acid. nih.gov

| Heterocyclic System | General Synthetic Approach |

| Oxadiazole | Cyclization of pyrazole-containing acid hydrazides. |

| Triazole | Cycloaddition reactions, such as CuAAC, involving pyrazole precursors. |

| Thiazolidinone | Condensation reactions of pyrazole-containing amines or aldehydes with thio-compounds. |

Design Principles for Modulating Chemical Properties via Structural Diversification

The chemical properties of this compound derivatives, such as solubility, lipophilicity (logP), and acid-base characteristics (pKa), can be strategically modulated through structural diversification. These modifications are guided by established chemical principles to fine-tune the molecule for specific applications.

Modulating Lipophilicity: The lipophilicity of a molecule is a critical parameter influencing its solubility and partitioning behavior. It can be adjusted by introducing or modifying substituents. For example, adding alkyl or aryl groups increases lipophilicity, while incorporating polar functional groups like hydroxyl or carboxyl groups decreases it. A systematic study on various substituents demonstrated how the introduction of different groups can modulate the lipophilicity of a parent scaffold. eurasianjournals.com

Tuning pKa: The pKa of the pyrazole ring and the aminomethyl group can be altered by the electronic effects of substituents. Electron-withdrawing groups on the pyrazole ring will decrease the pKa of the ring nitrogens, making them less basic, and will also decrease the pKa of the aminomethyl group's conjugate acid, making the amine less basic. Conversely, electron-donating groups will increase the basicity of both the ring nitrogens and the aminomethyl group.

Enhancing Solubility: Aqueous solubility can be improved by introducing polar, ionizable groups such as carboxylic acids, amines, or sulfonamides. Molecular hybridization with hydrophilic heterocycles can also enhance solubility.

Improving Chemical Stability: The chemical stability of the pyrazolylmethanamine scaffold can be influenced by its substitution pattern. For instance, bulky groups at positions flanking a reactive site can provide steric protection against chemical degradation.

The strategic diversification of the this compound scaffold through systematic substitution and molecular hybridization allows for the fine-tuning of its chemical properties. A deep understanding of the underlying chemical principles governing these modifications is essential for the rational design of new molecules with desired characteristics.

Applications in Advanced Organic Synthesis and Materials Science

(5-methyl-1H-pyrazol-4-yl)methanamine as a Versatile Synthetic Building Block

This compound serves as a highly adaptable starting material in organic synthesis. The presence of both a nucleophilic aminomethyl group and the pyrazole (B372694) ring, with its distinct electronic and steric properties, allows for a diverse range of chemical transformations. This versatility enables its use in the construction of a variety of more complex molecules.

The primary amine functionality is a key reactive site, readily participating in reactions such as N-alkylation, N-acylation, and condensation with carbonyl compounds to form imines. These reactions are fundamental steps in the synthesis of a wide array of organic compounds. For instance, the reaction with various electrophiles can introduce diverse substituents, leading to a broad library of pyrazole derivatives with potential applications in medicinal chemistry and materials science.

Furthermore, the pyrazole ring itself can be functionalized. The ring nitrogen atoms can be alkylated or arylated, and the carbon atoms of the ring can undergo electrophilic substitution reactions, although the reactivity is influenced by the existing substituents. This dual reactivity of the aminomethyl group and the pyrazole core makes this compound a bifunctional building block, enabling the synthesis of intricate molecular structures through sequential or one-pot reactions.

Development of Complex Polyheterocyclic Systems Incorporating the Pyrazolylmethanamine Scaffold

The structure of this compound is particularly well-suited for the synthesis of fused heterocyclic systems, which are of significant interest due to their prevalence in biologically active compounds and functional materials. The aminomethyl group can act as a key component in cyclization reactions to form new rings fused to the pyrazole core.

One common strategy involves the reaction of the aminomethyl group with bifunctional reagents. For example, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of pyrazolo[3,4-b]pyridines, an important class of fused heterocycles. Similarly, reactions with other reagents containing two electrophilic centers can be employed to construct various other fused systems. While direct examples starting from this compound are not extensively documented, the synthetic utility of related 5-aminopyrazoles in the construction of pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines is well-established, suggesting analogous reactivity for the target compound. nih.govrsc.orgresearchgate.netnih.govresearchgate.netresearchgate.netd-nb.infonih.govsemanticscholar.orgrsc.org The general approach involves the condensation of the amino group with a suitable precursor, followed by cyclization to yield the desired polyheterocyclic framework.

The following table summarizes representative examples of complex polyheterocyclic systems that could potentially be synthesized from this compound based on known pyrazole chemistry.

| Polyheterocyclic System | Potential Synthetic Precursors | Significance |

|---|---|---|

| Pyrazolo[3,4-b]pyridines | β-Diketones, α,β-unsaturated ketones | Scaffolds in medicinal chemistry |

| Pyrazolo[3,4-d]pyrimidines | Formamide, nitriles | Bioisosteres of purines, kinase inhibitors rsc.org |

| Pyrazolo[1,5-a]pyrimidines | β-Enaminones, diethyl malonate | Protein kinase inhibitors, anticancer agents rsc.orgnih.gov |

Coordination Chemistry of Pyrazolylmethanamine Ligands

The nitrogen atoms of the pyrazole ring and the aminomethyl group in this compound make it an excellent candidate for use as a ligand in coordination chemistry. The ability to form stable complexes with a variety of metal ions opens up possibilities for applications in catalysis, materials science, and bioinorganic chemistry.

Metal complexes of pyrazolylmethanamine ligands can be synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be isolated as crystalline solids and characterized by a range of analytical techniques. While specific studies on this compound are limited, research on analogous aminomethyl-functionalized ligands provides insight into the expected coordination behavior. scirp.org

Characterization Techniques:

Infrared (IR) Spectroscopy: Can confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the N-H and C-N bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to study the structure of diamagnetic complexes in solution.

UV-Vis Spectroscopy: Provides information about the electronic transitions within the complex and can be used to study complex formation and stability.

Elemental Analysis: Confirms the empirical formula of the synthesized complexes.

This compound can act as a bidentate ligand, coordinating to a metal center through one of the pyrazole nitrogen atoms and the nitrogen atom of the aminomethyl group, forming a stable five-membered chelate ring. The specific coordination mode will depend on factors such as the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions.

The stability of the resulting metal complexes is an important parameter that influences their potential applications. Stability constants can be determined using techniques such as potentiometric titration or spectrophotometry. The chelate effect, resulting from the bidentate coordination of the pyrazolylmethanamine ligand, is expected to contribute to the formation of thermodynamically stable complexes. Studies on related pyrazole-based ligands have shown that they can form complexes with a wide range of metal ions, and the stability of these complexes is influenced by factors such as the basicity of the donor atoms and the steric hindrance around the coordination sites.

The table below outlines potential binding modes and expected stability trends for metal complexes of this compound.

| Binding Mode | Description | Expected Stability Factors |

|---|---|---|

| Bidentate (N,N') | Coordination through a pyrazole nitrogen and the aminomethyl nitrogen to form a five-membered chelate ring. | High stability due to the chelate effect. |

| Monodentate (N-pyrazole) | Coordination through one of the pyrazole nitrogen atoms. | Lower stability compared to the bidentate mode. |

| Monodentate (N-amine) | Coordination through the aminomethyl nitrogen atom. | Lower stability compared to the bidentate mode. |

| Bridging | The ligand bridges two metal centers, potentially leading to the formation of coordination polymers. nih.gov | Can lead to extended network structures with interesting properties. nih.govresearchgate.netrsc.orgmdpi.com |

Integration of Pyrazolylmethanamine into Advanced Polymeric Materials (e.g., Self-Healing Polymers, Poly(pyrazole-ureas))

The bifunctional nature of this compound makes it a promising monomer for incorporation into advanced polymeric materials. The primary amine group can react with various co-monomers to form polymers with the pyrazole moiety as a pendant group.

One area of interest is the synthesis of poly(pyrazole-ureas) . These polymers can be prepared by the reaction of this compound with diisocyanates. mdpi.comtue.nljsta.clqucosa.deresearchgate.net The resulting polyureas would feature pyrazole units regularly spaced along the polymer backbone. The hydrogen bonding capabilities of both the urea (B33335) linkages and the pyrazole rings could lead to materials with interesting mechanical and thermal properties.

The following table details the potential roles of the pyrazolylmethanamine moiety in advanced polymers.

| Polymer Type | Role of Pyrazolylmethanamine | Potential Properties and Applications |

|---|---|---|

| Poly(pyrazole-urea) | Diamine monomer reacting with diisocyanates. | Enhanced thermal stability and mechanical strength due to hydrogen bonding. Coatings, adhesives, and elastomers. |

| Self-Healing Polymers | Provides reversible cross-linking sites via hydrogen bonding or metal coordination. | Ability to autonomously repair damage, extending the material's lifespan. Smart coatings, and durable electronic components. |

| Coordination Polymers | Acts as a bridging ligand to form extended networks with metal ions. nih.govresearchgate.netrsc.orgmdpi.com | Materials with tunable porosity, magnetic, or optical properties. Gas storage, catalysis, and sensing. |

Exploration in Fluorescent Probes and Chemosensors

The pyrazole scaffold is a known component in the design of fluorescent probes and chemosensors due to its electron-rich nature and ability to coordinate with metal ions. researchgate.net The incorporation of a this compound unit into a larger conjugated system can lead to the development of new fluorescent dyes. The aminomethyl group provides a convenient handle for further functionalization to tune the photophysical properties of the molecule or to introduce specific recognition sites for analytes.

Upon coordination with a metal ion, the fluorescence properties of a pyrazole-based probe can be significantly altered. This change can be in the form of fluorescence enhancement ("turn-on") or quenching ("turn-off"), which forms the basis for the detection of the target analyte. The selectivity of the sensor can be controlled by modifying the structure of the ligand to create a binding pocket that is specific for a particular metal ion. nih.gov

While specific examples utilizing this compound are not prevalent in the literature, the general principles of chemosensor design suggest its potential in this area. researchgate.netnih.govnih.govmdpi.commdpi.comresearchgate.netsciforum.netmdpi.com For instance, a pyrazole-based ligand could be designed to selectively bind to environmentally or biologically important metal ions, such as Cu²⁺, Zn²⁺, or Hg²⁺, allowing for their sensitive and selective detection.

The table below outlines the key components and principles for the design of fluorescent probes based on the pyrazolylmethanamine scaffold.

| Component | Function | Design Principle |

|---|---|---|

| Fluorophore | The part of the molecule responsible for fluorescence emission. | The pyrazole ring can be part of or attached to a larger aromatic system. |

| Receptor (Binding Site) | The part of the molecule that selectively binds to the analyte. | The pyrazole and aminomethyl nitrogens can form a chelating site for metal ions. |

| Signaling Mechanism | The process by which analyte binding leads to a change in fluorescence. | Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or chelation-enhanced fluorescence (CHEF). |

Applications in Agrochemical and Dye Synthesis (research context)

The scientific literature focuses more broadly on the versatile reactivity of the pyrazole core and the introduction of various functional groups to modulate biological activity or coloristic properties. While the aminomethyl group at the 4-position and the methyl group at the 5-position of This compound present viable points for chemical modification, specific examples of its incorporation into agrochemical or dye molecules are not extensively reported in peer-reviewed journals or patent literature.

Research in the field of agrochemicals often highlights the synthesis of pyrazole-carboxamides, phenyl-pyrazoles, and other derivatives which have led to the development of potent herbicides, insecticides, and fungicides. Similarly, in dye chemistry, pyrazole-based azo dyes are of significant interest due to their vibrant colors and good fastness properties. It is plausible that This compound could serve as a synthon in the creation of novel derivatives within these classes, for instance, through the reaction of its primary amine to form amides, imines, or as a coupling component in diazotization reactions. However, without specific research findings, any discussion of its application remains speculative.

Further investigation and publication of research are required to fully elucidate the potential of This compound in these synthetic applications.

Investigative Methodologies in Chemical Biology for Pyrazolylmethanamine Scaffolds

In Vitro Assays for Enzyme Inhibition and Receptor Binding Studies

In vitro assays are fundamental first steps in characterizing the biological activity of pyrazole (B372694) derivatives. These methodologies allow for the direct assessment of a compound's interaction with isolated molecular targets, such as enzymes and receptors, in a controlled environment.

Enzyme Inhibition Assays: The inhibitory potential of pyrazole derivatives against various enzymes is a common area of investigation. A primary method involves determining the half-maximal inhibitory concentration (IC₅₀), which quantifies the concentration of a compound required to inhibit 50% of the target enzyme's activity. For instance, various novel pyrazole derivatives have been screened for their ability to inhibit Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. rsc.org In these studies, promising candidates were identified with IC₅₀ values in the low micromolar range. rsc.org Similarly, the inhibition constant (Kᵢ) is determined to understand the binding affinity of the inhibitor to the enzyme; studies on pyrazole derivatives as carbonic anhydrase inhibitors have reported Kᵢ values in the nanomolar range for human isoforms hCA I and hCA II. tandfonline.com A series of (1H-pyrazol-4-yl)methanamines were synthesized and evaluated for their inhibitory potential against the PI3Kγ enzyme, with modifications to the initial structure leading to a significant improvement in inhibition from 36% to 73%. researchgate.net

Receptor Binding Studies: Receptor binding assays are employed to determine the affinity and selectivity of pyrazole compounds for specific receptors. These studies are critical for understanding compounds that may act as agonists or antagonists. For example, structure-activity relationship (SAR) studies have been conducted on pyrazole derivatives to characterize their binding to cannabinoid receptors (CB1). nih.govacs.orgelsevierpure.com These investigations helped identify the structural requirements for potent and selective antagonistic activity, such as the necessity of a para-substituted phenyl ring at the C5 position and a carboxamido group at the C3 position of the pyrazole ring. nih.govelsevierpure.com

Molecular Targets: Through these in vitro methodologies, a diverse range of molecular targets for pyrazole-based compounds has been identified. These include:

Kinases: Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), PI3 Kinase. researchgate.netnih.govnih.govalrasheedcol.edu.iq

Other Enzymes: Carbonic Anhydrases (hCA I, hCA II), Liver Alcohol Dehydrogenase, Cytochrome P450 (CYP2E1), Topoisomerase I. tandfonline.comnih.govnih.govnih.gov

Receptors: Cannabinoid Receptor 1 (CB1), A2A Adenosine Receptor. nih.govnih.gov

| Compound Type | Target Enzyme | Inhibition Metric | Reported Value | Source |

|---|---|---|---|---|

| Novel Pyrazole Derivative (Compound 9) | CDK2/cyclin A2 | IC₅₀ | 0.96 µM | rsc.org |

| Novel Pyrazole Derivative (Compound 7d) | CDK2/cyclin A2 | IC₅₀ | 1.47 µM | rsc.org |

| Pyrazoline Carbaldehyde Derivative (Compound 43) | PI3 Kinase | IC₅₀ | 0.25 µM | nih.gov |

| Fused Pyrazole Derivative (Compound 50) | EGFR | IC₅₀ | 0.09 µM | nih.gov |

| Fused Pyrazole Derivative (Compound 50) | VEGFR-2 | IC₅₀ | 0.23 µM | nih.gov |

| Synthesized Pyrazole Derivatives | hCA I | Kᵢ | 5.13–16.9 nM | tandfonline.com |

| Synthesized Pyrazole Derivatives | hCA II | Kᵢ | 11.77–67.39 nM | tandfonline.com |

Cellular Target Identification and Validation Techniques for Pyrazole Derivatives

To understand the biological effects of pyrazole derivatives within a cellular context, various techniques are used to identify and validate their targets and impacted signaling pathways. These methods bridge the gap between molecular interactions and physiological outcomes.

Modulation of Signaling Pathways: A key focus of investigation is the ability of pyrazole derivatives to modulate cellular signaling pathways, particularly those involved in cancer progression, such as apoptosis and cell cycle regulation.